Benzyl pent-4-EN-1-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

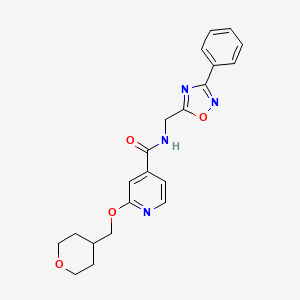

Benzyl pent-4-EN-1-ylcarbamate is an organic compound with a molecular weight of 217.27 . It is also known as benzyl 4-pentynylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H15NO2/c1-2-3-7-10-14-13(15)16-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2,(H,14,15) . This indicates the molecular structure of the compound.

科学的研究の応用

Synthesis and Chemical Properties

Parallel Solution Phase Synthesis : Benzyl pent-4-EN-1-ylcarbamate derivatives were synthesized from L-aspartic acid, showing potential for enaminone reactions and the formation of various chemical structures, including 1,2,4-oxadiazole and methylation products (Pirc, Bevk, Grdadolnik, & Svete, 2003).

X-ray Crystallography Analysis : This compound, as part of more complex molecules, has been analyzed using single crystal X-ray diffraction to determine stereochemical structures, highlighting its role in intricate molecular configurations (Christensen et al., 2011).

Antimitotic Agents : A derivative was used in synthesizing compounds that inhibited the proliferation of lymphoid leukemia L1210, illustrating its potential in antimitotic research (Temple, 1990).

Photolysis and Radical Formation : Studies on the photolysis of oxime carbamates, including N-benzyl-N-pent-4-enylaminyl radicals, provide insights into chemical reaction rates and radical formation processes (McBurney & Walton, 2013).

Catalytic Isomerization : Its role in the isomerization of pent-1-ene to pent-2-ene, catalyzed by specific metal complexes, contributes to understanding catalytic reactions in organic chemistry (Bingham, Webster, & Wells, 1972).

Applications in Organic Synthesis and Pharmacology

Synthesis of Fluoroalkyl Pyrrolidine Derivatives : The compound was utilized in a free radical addition reaction with fluoroalkyl iodides, leading to the synthesis of pyrrolidine derivatives, showing its versatility in organic synthesis (Zhu et al., 2011).

Palladium-Catalyzed Reactions : It was involved in palladium-catalyzed rearrangements, providing new pathways to enantioenriched allylic sulfur compounds, relevant in asymmetric synthesis (Gais & Böhme, 2002).

Synthesis of Unsaturated Sugars : The compound's derivatives played a role in synthesizing terminal-unsaturated sugars, showing applications in carbohydrate chemistry (Tronchet et al., 1973).

Regioselective and Stereoselective Coupling : Its involvement in copper-catalyzed coupling reactions provided access to structurally complex and bioactive compounds (F. Chen et al., 2018).

Microwave-Assisted Synthesis of N-Heterocycles : Demonstrated utility in the synthesis of N-heterocycles, essential for developing novel pharmacological agents (Portela-Cubillo et al., 2008).

Anticonvulsant Activity : Derivatives have been synthesized and evaluated for anticonvulsant activity, showing potential applications in the development of new therapeutic agents (Navale et al., 2013).

特性

IUPAC Name |

benzyl N-pent-4-enylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-3-7-10-14-13(15)16-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWHHVAJOWURTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2841170.png)

![1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2841176.png)

![8-fluoro-2-(3-(2-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841179.png)

![2-(2-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2841186.png)

![N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2841189.png)

![2-(4-(isopropylthio)phenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2841190.png)

![3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841192.png)